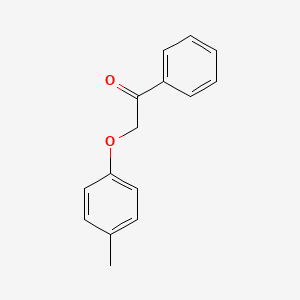

alpha-(4-Methylphenoxy)acetophenone

描述

α-(4-Methylphenoxy)acetophenone is a synthetic acetophenone derivative characterized by a 4-methylphenoxy group substituted at the alpha position (the carbon adjacent to the carbonyl group). Structurally, it consists of a benzoyl group (C₆H₅CO-) linked via an ether bond to a 4-methyl-substituted phenyl ring (C₆H₄CH₃-O-), resulting in the molecular formula C₁₄H₁₂O₂ (estimated molecular weight: 212.24 g/mol). This substitution introduces steric and electronic effects that differentiate it from simpler acetophenone derivatives.

属性

分子式 |

C15H14O2 |

|---|---|

分子量 |

226.27 g/mol |

IUPAC 名称 |

2-(4-methylphenoxy)-1-phenylethanone |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI 键 |

BEOLCAUXEDVLGR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Properties of Acetophenone Derivatives

- Reactivity: The electron-donating 4-methylphenoxy group likely reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, slowing reduction reactions. For example, acetophenone itself yields 68% 1-phenylethanol under EDAB-mediated reduction, while aldehydes like benzaldehyde show higher reactivity (93%) . Steric hindrance from the bulky substituent in α-(4-Methylphenoxy)acetophenone may further decrease reaction rates.

- Physical Properties: The 4-methylphenoxy group increases molecular weight and lipophilicity, raising the boiling point and reducing water solubility compared to acetophenone. For instance, acetophenone has a boiling point of 202°C , while the target compound’s larger structure likely elevates this to ~300°C.

Environmental and Toxicological Profiles

- The 4-methylphenoxy group may slow degradation due to increased structural complexity, though its ether linkage could facilitate hydrolysis under specific conditions.

- Toxicity: Acetophenone is generally recognized as safe in regulated applications . Structural modifications in α-(4-Methylphenoxy)acetophenone necessitate reevaluation of toxicity, particularly regarding metabolic pathways and persistence.

Structural Analogues and Dimers

- Acetophenone Dimers: Natural dimers (e.g., C₃₂H₄₂O₉ isomers from Acronychia species) show enhanced pharmacological activities due to increased molecular complexity . α-(4-Methylphenoxy)acetophenone’s single-substituent structure lacks this complexity but offers simpler synthetic scalability.

- Hydroxyacetophenones: Derivatives like 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone prioritize hydroxyl groups for hydrogen bonding, influencing solubility and reactivity . The methylphenoxy group in the target compound instead emphasizes steric effects and lipophilicity.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。